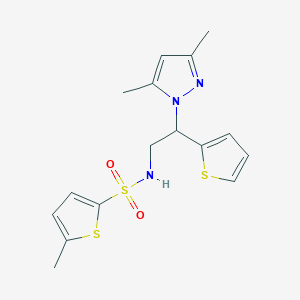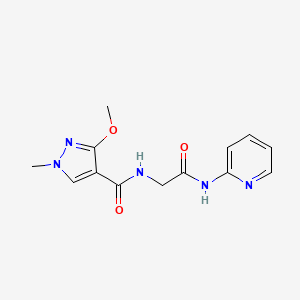![molecular formula C18H20N4O B2439272 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2379988-19-7](/img/structure/B2439272.png)
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MPP and has been found to have a variety of interesting properties that make it a valuable tool for researchers in a wide range of fields.
作用機序
The mechanism of action of MPP involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. MPP has been found to be a competitive antagonist of this receptor, which means that it competes with dopamine for binding to the receptor and prevents its activation.
Biochemical and Physiological Effects:
MPP has been found to have a variety of biochemical and physiological effects, including the inhibition of dopamine-mediated signaling pathways. This can lead to a variety of effects, including changes in locomotor activity, reward processing, and other behaviors that are mediated by the dopamine system.
実験室実験の利点と制限
One of the main advantages of using MPP in lab experiments is that it is a highly selective antagonist of the dopamine D3 receptor, which means that it can be used to study the role of this receptor in various physiological processes without affecting other receptors or signaling pathways. However, one limitation of using MPP is that it is not very soluble in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are many potential future directions for research involving MPP, including the development of new drugs that target the dopamine D3 receptor, the use of MPP as a tool for studying the role of this receptor in various physiological processes, and the development of new methods for synthesizing and using MPP in experimental settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPP and its potential applications in various fields of scientific research.
合成法
The synthesis of MPP involves several steps, including the reaction of 2-methylpyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(aminomethyl)piperidine to form the intermediate 2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carboxylic acid. The final step involves the conversion of the acid to the corresponding nitrile using a dehydration agent such as phosphorus pentoxide.
科学的研究の応用
MPP has been studied for its potential use in a variety of scientific research applications, including neuroscience, drug discovery, and medicinal chemistry. In particular, MPP has been found to be a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes.
特性
IUPAC Name |
2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-10-17(6-8-20-14)23-13-15-4-3-9-22(12-15)18-16(11-19)5-2-7-21-18/h2,5-8,10,15H,3-4,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDOKTVICXGNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B2439189.png)
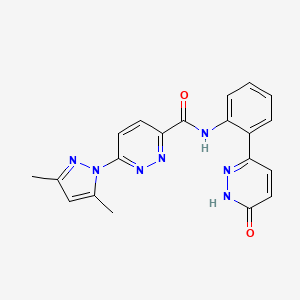
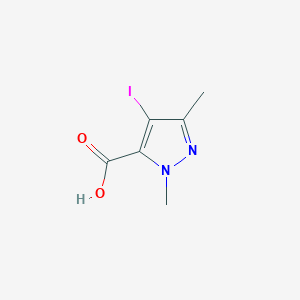
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2439196.png)
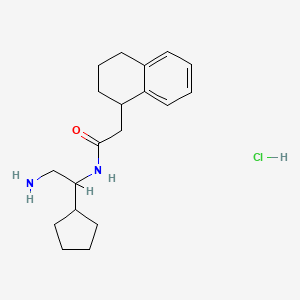

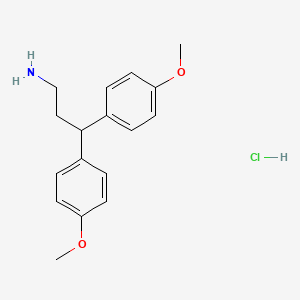
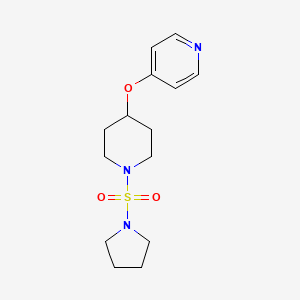


![{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2439208.png)
